2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2S.ClH/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10;/h4-5,7,10,15-16H,1-3,6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWQEGXAHMNWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as pyridine or piperidine derivatives.
Chlorination: The benzene ring is chlorinated at the 2 and 4 positions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated benzene is then reacted with a sulfonamide precursor, such as benzenesulfonyl chloride, under basic conditions to form the benzenesulfonamide group.
Coupling Reaction: The piperidine intermediate is coupled with the benzenesulfonamide derivative under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzenesulfonamides.
Oxidation: Oxidized derivatives of the piperidine ring or the sulfonamide group.
Reduction: Reduced forms of the piperidine ring or the sulfonamide group.
Hydrolysis: Benzenesulfonic acid derivatives and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that derivatives of 2,4-dichlorobenzenesulfonamide compounds exhibit promising antibacterial properties. For instance, modifications in the piperidine structure can enhance activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.25 |
| Compound B | E. faecalis | 0.5 |
| Compound C | B. subtilis | 1.0 |
Cancer Research
The compound has been explored for its potential as an anticancer agent. Research indicates that modifications to the sulfonamide group can lead to enhanced selectivity for cancer cell lines, particularly in breast and lung cancer models.
Case Study:
In a study published in the Journal of Medicinal Chemistry, various derivatives were tested against glioma cell lines, with several compounds showing IC50 values below 20 µM, indicating significant cytotoxicity against these cancer cells .
Inhibition of Tyrosine Kinases
Another notable application is in the inhibition of specific tyrosine kinases involved in cancer progression, such as MerTK and Tyro3. The compound has shown efficacy in preclinical models, suggesting that it may serve as a lead compound for developing targeted cancer therapies.
Table 2: Inhibition Potency Against Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound D | MerTK | 15 |
| Compound E | Tyro3 | 22 |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile with no acute toxicity observed in animal models at doses up to 2000 mg/kg . This aspect is critical for further development into therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
Structural Features :
- A 2,4-dichlorobenzenesulfonamide core linked to a piperidin-2-ylmethyl group via a sulfonamide bond.
- Hydrochloride salt enhances stability and solubility.
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
*CAS No. for 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide inferred from synthesis in .
Purification Methods :
Crystallographic and Conformational Analysis
- 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide :
- Target Compound : Piperidinylmethyl group likely introduces steric bulk, reducing crystal packing efficiency compared to planar analogs.
Biologische Aktivität
2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride, commonly referred to as A887576, is a chemical compound with potential therapeutic applications. Its structure includes a dichlorobenzenesulfonamide moiety linked to a piperidine group, which influences its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride is CHClNOS. The compound features:
- Dichloro substituents on the benzene ring.
- A piperidine ring that enhances its bioactivity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. It has been studied for its role in modulating pathways involved in cancer cell proliferation and inflammation.
Enzyme Inhibition
Research indicates that A887576 exhibits significant inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP leads to increased sensitivity of cancer cells to DNA-damaging agents, making it a candidate for combination therapies in oncology .
Antitumor Activity
A887576 has shown promising results in preclinical studies as an antitumor agent. It is particularly effective against BRCA-deficient cancer cells, where it enhances the efficacy of chemotherapy drugs like doxorubicin . The compound's ability to sensitize cancer cells to treatment is critical for developing new therapeutic strategies.
Anti-inflammatory Properties
In addition to its antitumor effects, A887576 possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Combination Therapy with Doxorubicin : A study demonstrated that the combination of A887576 with doxorubicin resulted in a synergistic effect, significantly reducing tumor growth in mouse models of breast cancer. This effect was attributed to enhanced apoptosis in cancer cells treated with both agents .
- Toxicity Assessments : Toxicity studies conducted on mice indicated that A887576 had a favorable safety profile at therapeutic doses. No significant acute toxicity was observed at doses up to 2000 mg/kg, suggesting that it may be safe for further clinical evaluation .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 300.25 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| IC50 (PARP Inhibition) | 3.8 nM (PARP-1), 2.1 nM (PARP-2) |
| Oral Bioavailability | 31.8% |
| Clearance | 82.7 mL/h/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
